Cas no 1525931-70-7 (1-(5-bromothiophen-3-yl)cyclopropylmethanamine)

1-(5-bromothiophen-3-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromothiophen-3-yl)cyclopropylmethanamine
- EN300-1918129
- 1525931-70-7
- [1-(5-bromothiophen-3-yl)cyclopropyl]methanamine
-
- インチ: 1S/C8H10BrNS/c9-7-3-6(4-11-7)8(5-10)1-2-8/h3-4H,1-2,5,10H2
- InChIKey: BSUKRVAVMIHYHW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CS1)C1(CN)CC1
計算された属性
- せいみつぶんしりょう: 230.97173g/mol
- どういたいしつりょう: 230.97173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 54.3Ų
1-(5-bromothiophen-3-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918129-0.5g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 0.5g |
$1302.0 | 2023-09-17 | ||
Enamine | EN300-1918129-5.0g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 5g |
$3935.0 | 2023-05-31 | ||
Enamine | EN300-1918129-1g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1918129-5g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 5g |
$3935.0 | 2023-09-17 | ||
Enamine | EN300-1918129-0.1g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 0.1g |
$1195.0 | 2023-09-17 | ||
Enamine | EN300-1918129-1.0g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 1g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-1918129-10.0g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 10g |
$5837.0 | 2023-05-31 | ||
Enamine | EN300-1918129-0.05g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 0.05g |
$1140.0 | 2023-09-17 | ||
Enamine | EN300-1918129-0.25g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 0.25g |
$1249.0 | 2023-09-17 | ||
Enamine | EN300-1918129-2.5g |
[1-(5-bromothiophen-3-yl)cyclopropyl]methanamine |
1525931-70-7 | 2.5g |
$2660.0 | 2023-09-17 |
1-(5-bromothiophen-3-yl)cyclopropylmethanamine 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
1-(5-bromothiophen-3-yl)cyclopropylmethanamineに関する追加情報
Professional Introduction to Compound with CAS No. 1525931-70-7 and Product Name: 1-(5-bromothiophen-3-yl)cyclopropylmethanamine
The compound with the CAS number 1525931-70-7 and the product name 1-(5-bromothiophen-3-yl)cyclopropylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 5-bromothiophen-3-yl moiety and a cyclopropylmethanamine side chain contributes to its distinct chemical properties, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating thiophene derivatives. Thiophenes, known for their stability and biological activity, have been extensively studied for their role in various therapeutic applications. The 5-bromothiophen-3-yl group in this compound not only enhances its structural complexity but also opens up possibilities for diverse chemical modifications. This feature is particularly advantageous in the design of targeted therapies, where specific functional groups can be tailored to interact with biological targets.
The cyclopropylmethanamine component of the molecule adds another layer of interest. Cyclopropylamine derivatives are known for their ability to modulate enzyme activity and have been explored in the development of drugs targeting neurological disorders. The incorporation of this moiety into the 1-(5-bromothiophen-3-yl)cyclopropylmethanamine structure suggests potential synergistic effects when combined with the thiophene ring. Such combinations have been shown to enhance binding affinity and selectivity, which are critical factors in drug design.
Recent studies have highlighted the importance of molecular diversity in drug discovery pipelines. The compound 1-(5-bromothiophen-3-yl)cyclopropylmethanamine exemplifies this principle by integrating multiple pharmacophoric elements into a single molecular framework. This approach has led to the identification of several promising lead compounds that exhibit favorable pharmacokinetic profiles. The bromine atom in the 5-bromothiophen-3-yl group also serves as a handle for further chemical transformations, allowing for the synthesis of analogs with tailored properties.
The synthesis of this compound involves multi-step organic reactions, each carefully designed to introduce the desired functional groups while maintaining high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, have been employed to construct the complex framework efficiently. These methods not only ensure scalability but also enable the production of high-quality material suitable for preclinical studies.
Preclinical research on 1-(5-bromothiophen-3-yl)cyclopropylmethanamine has revealed intriguing biological activities. Initial assays suggest that this compound may exhibit potent interactions with specific receptors or enzymes relevant to various diseases. For instance, its structural similarity to known bioactive molecules has prompted investigations into its potential as an antimicrobial agent or a modulator of inflammatory pathways. These findings underscore the importance of exploring novel scaffolds in drug development.
The integration of computational chemistry and high-throughput screening has accelerated the process of identifying promising candidates like 1-(5-bromothiophen-3-yl)cyclopropylmethanamine. Molecular modeling techniques have been used to predict binding affinities and optimize lead structures before experimental validation. This interdisciplinary approach not only saves time but also reduces costs associated with traditional trial-and-error methods. As a result, researchers can now focus on synthesizing compounds with higher chances of success in later stages of development.
The potential therapeutic applications of this compound are vast and span multiple therapeutic areas. Given its unique structural features, it could serve as a foundation for developing drugs targeting neurological disorders, cancer, or infectious diseases. The versatility of the 5-bromothiophen-3-yl and cyclopropylmethanamine moieties allows for extensive modifications, enabling researchers to fine-tune its properties for specific indications.
In conclusion, the compound with CAS number 1525931-70-7 and product name 1-(5-bromothiophen-3-yl)cyclopropylmethanamine represents a significant contribution to pharmaceutical chemistry. Its innovative structure and promising biological activities position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a crucial role in developing next-generation therapeutics.
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